![molecular formula C16H16FN3O2S B2403435 N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-5-fluorobenzo[b]thiophene-2-carboxamide CAS No. 2034390-73-1](/img/structure/B2403435.png)
N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-5-fluorobenzo[b]thiophene-2-carboxamide
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Overview
Description
“N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-5-fluorobenzo[b]thiophene-2-carboxamide” is a compound that contains an imidazole moiety . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is a white or colorless solid that is highly soluble in water and other polar solvents .
Synthesis Analysis
Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . It has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring .Molecular Structure Analysis
The molecular structure of imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . It is the basic core of some natural products such as histidine, purine, histamine, and DNA based structures, etc .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties due to its amphoteric nature .Scientific Research Applications
Pharmaceutical Applications
Imidazole derivatives, such as the compound , have been found to exhibit a broad range of biological activities. These include antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . This makes them valuable in the development of new drugs.
Development of Antihistaminic Agents
Imidazole is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures . Drugs containing an imidazole ring, such as clemizole and astemizole, are commercially available and used as antihistaminic agents .
Antiulcer Medication
Imidazole derivatives are also used in the development of antiulcer medications. For instance, omeprazole and pantoprazole, which contain an imidazole ring, are used for this purpose .
Antihelmintic Applications
Thiabendazole, another drug containing an imidazole ring, is used as an antihelmintic agent . This suggests potential applications of the compound in the treatment of helminthic infections.
Use in Solar Cells and Other Optical Applications
Imidazoles are utilized in a diverse range of applications, including emerging research into dyes for solar cells and other optical applications . This suggests that the compound could potentially be used in the development of solar cells or other optical devices.
Functional Materials
Imidazoles are also used in the development of functional materials . This could potentially include materials used in electronics, energy storage, and other applications.
Safety And Hazards
Future Directions
The future directions for research into imidazole derivatives are likely to involve the development of new drugs with improved efficacy and safety profiles. This could involve the synthesis of new imidazole derivatives, the investigation of their biological activities, and the optimization of their chemical structures to improve their drug-like properties .
properties
IUPAC Name |
5-fluoro-N-[2-(2-imidazol-1-ylethoxy)ethyl]-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN3O2S/c17-13-1-2-14-12(9-13)10-15(23-14)16(21)19-4-7-22-8-6-20-5-3-18-11-20/h1-3,5,9-11H,4,6-8H2,(H,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRJVCGMQOAPDRR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C=C(S2)C(=O)NCCOCCN3C=CN=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-5-fluorobenzo[b]thiophene-2-carboxamide |
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